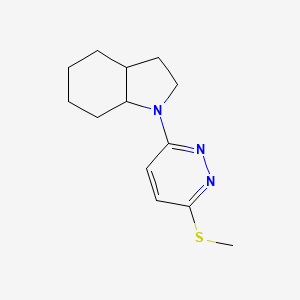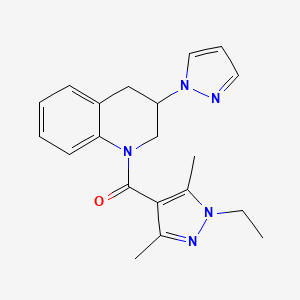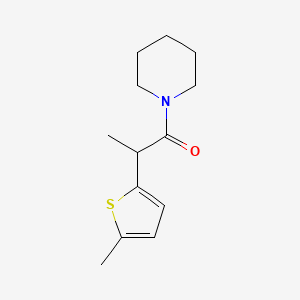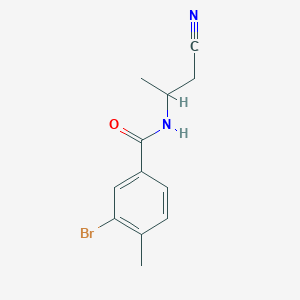
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole is a compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole is not fully understood. However, it has been proposed that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been suggested that it may act as a plant growth regulator by promoting the synthesis of plant hormones.
Biochemical and Physiological Effects:
Studies have shown that 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. In plant studies, it has been shown to promote the growth and development of plants by increasing the synthesis of plant hormones.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments is its potential as a candidate for the development of anticancer drugs. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which may hinder its further development.
Orientations Futures
There are several future directions for the study of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole. One direction is to further investigate its potential as a candidate for the development of anticancer drugs. Another direction is to explore its potential as a plant growth regulator and its applications in agriculture. Additionally, future studies could focus on elucidating the mechanism of action of the compound and identifying potential targets for its activity.
Méthodes De Synthèse
The synthesis of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole can be achieved through a multistep process involving the use of various reagents and catalysts. One of the most common methods involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with thionyl chloride to form 6-methylsulfanylpyridazine. This compound is then reacted with cyclohexanone in the presence of sodium ethoxide to form the desired product.
Applications De Recherche Scientifique
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. In agriculture, it has been studied for its potential use as a plant growth regulator. In materials science, it has been investigated for its potential use in the synthesis of novel materials.
Propriétés
IUPAC Name |
1-(6-methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-17-13-7-6-12(14-15-13)16-9-8-10-4-2-3-5-11(10)16/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVEPXYQQMYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)N2CCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)

![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)


![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

